4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine

Catalog No.
S6731075
CAS No.
2640896-57-5
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}ox...

CAS Number

2640896-57-5

Product Name

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine

IUPAC Name

4-[1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl]oxypyridine

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-11-2-3-13(17-11)8-16-9-14(10-16)18-12-4-6-15-7-5-12/h2-7,14H,8-10H2,1H3

InChI Key

WPWGGBLIDAAEJP-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CN2CC(C2)OC3=CC=NC=C3

Canonical SMILES

CC1=CC=C(O1)CN2CC(C2)OC3=CC=NC=C3

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine is a complex organic compound characterized by the presence of a pyridine ring linked through an ether bond to an azetidine moiety, which is further substituted with a methylfuran group. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a subject of interest in both medicinal chemistry and materials science.

Involving 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine typically include:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Attachment of the Methylfuran Group: Alkylation reactions are employed to introduce the methylfuran moiety into the azetidine structure.
  • Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring through an ether linkage, often facilitated by catalytic conditions.

Research indicates that 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine exhibits significant biological activities, particularly:

  • Antimicrobial Properties: The compound has been investigated for its effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation by targeting specific molecular pathways.

The synthesis of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine typically follows these steps:

  • Synthesis of Azetidine: Involves cyclization reactions using appropriate starting materials.
  • Alkylation: The methylfuran group is introduced through alkylation using various reagents.
  • Ether Bond Formation: The azetidine derivative is coupled with the pyridine ring under optimized reaction conditions to ensure high yield and purity.

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules and functional materials.
  • Biology and Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways associated with diseases.
  • Industrial Use: Utilized in developing advanced materials, including polymers and coatings with unique properties.

The interaction studies of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine focus on its binding affinity to various enzymes and receptors. The compound may modulate enzyme activity, influencing biochemical pathways critical in disease progression. For example, it may inhibit specific enzymes involved in cancer cell growth, thereby exerting therapeutic effects.

Several compounds share structural similarities with 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine. Here are some notable examples:

Compound NameStructureUnique Features
4-(3-Azetidinylmethyl)pyridineStructureLacks the methylfuran moiety, focusing on azetidine-pyridine interaction.
2-[Azetidin-3-yl]methylpyridineStructureDifferent substitution pattern on the pyridine ring, affecting its reactivity.
4-[1-(5-methylfuran-2-yl)methylideneamino]-3-(3-methylphenyl)-1H-triazoleStructureContains a triazole instead of pyridine, altering its biological activity profile.

Uniqueness

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine stands out due to its unique combination of an azetidine ring and a methylfuran group attached to a pyridine backbone. This structural arrangement imparts distinct chemical reactivity and biological properties not found in other similar compounds, making it particularly valuable for research and potential therapeutic applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types